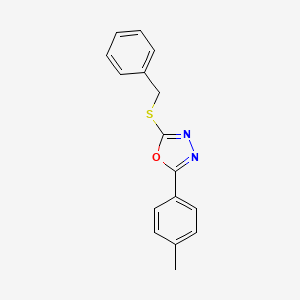
4-(4-methylcyclohexyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylcyclohexyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexyl group. The compound is also known by its trade name, Moclobemide. In
Mécanisme D'action
The exact mechanism of action of 4-(4-methylcyclohexyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-(4-methylcyclohexyl)morpholine increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 4-(4-methylcyclohexyl)morpholine has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 4-(4-methylcyclohexyl)morpholine has been shown to increase the levels of antioxidant enzymes, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methylcyclohexyl)morpholine in lab experiments is its high purity and yield. Additionally, the compound has been extensively studied, and its effects are well characterized. However, one limitation of using 4-(4-methylcyclohexyl)morpholine is its potential toxicity. The compound has been shown to have toxic effects at high doses, and caution should be taken when handling and administering the compound.
Orientations Futures
For the study of 4-(4-methylcyclohexyl)morpholine include the development of new derivatives and the exploration of its potential use in the treatment and prevention of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(4-methylcyclohexyl)morpholine involves the reaction of 4-methylcyclohexanone with morpholine in the presence of a reducing agent. The reduction of the ketone group leads to the formation of the morpholine ring. The reaction is typically carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
4-(4-methylcyclohexyl)morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have antidepressant and anxiolytic effects in animal models. The compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, 4-(4-methylcyclohexyl)morpholine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
4-(4-methylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRCVOZWUXACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)


![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)


![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)